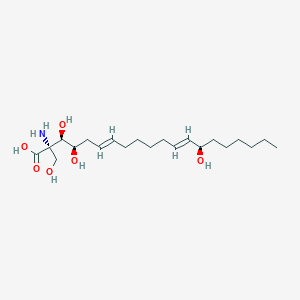
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid (ATL) is a molecule that has been identified as a bioactive lipid mediator. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that is involved in many physiological processes. ATL has been shown to have anti-inflammatory and anti-tumor properties, and has potential as a therapeutic agent. In
Mechanism of Action
The exact mechanism of action of 2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and to induce the production of 15-hydroxyeicosatetraenoic acid (15-HETE), an anti-inflammatory mediator. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid has several advantages for lab experiments. It is a relatively stable molecule and can be synthesized in large quantities. It is also easy to measure using mass spectrometry. However, there are also limitations to using this compound in lab experiments. It is a complex molecule, and its synthesis requires several enzymatic steps. It is also difficult to study its mechanism of action, as it interacts with multiple signaling pathways.
Future Directions
There are several future directions for research on 2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer. Further studies are needed to determine the optimal dosage and treatment duration for this compound. Another area of interest is the development of new synthetic methods for this compound, which could make it more accessible for research purposes. Finally, more research is needed to fully understand the mechanism of action of this compound and its interactions with other signaling pathways.
Synthesis Methods
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HPETE) by the enzyme 12-lipoxygenase (12-LOX). The 12S-HPETE is then converted to 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The 12S-HETE is further metabolized by the enzyme leukotriene A4 hydrolase (LTA4H) to form this compound.
Scientific Research Applications
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid has been studied extensively for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including asthma, rheumatoid arthritis, and cancer.
properties
CAS RN |
128440-98-2 |
|---|---|
Molecular Formula |
C15H27NOSi |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S,3R,4R,6E,12E,14R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icosa-6,12-dienoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,11-12,14,17-19,23-26H,2-8,10,13,15-16,22H2,1H3,(H,27,28)/b12-9+,14-11+/t17-,18-,19+,21+/m1/s1 |
InChI Key |
SPUGTKTYKGAGRY-IOUBFYGWSA-N |
Isomeric SMILES |
CCCCCC[C@H](/C=C/CCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(C=CCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
Canonical SMILES |
CCCCCCC(C=CCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
synonyms |
2-amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid mycestericin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)

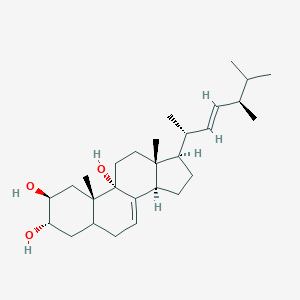
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
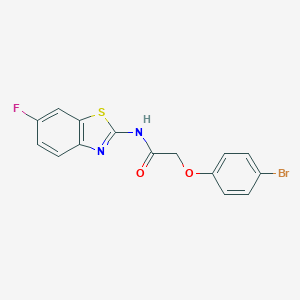
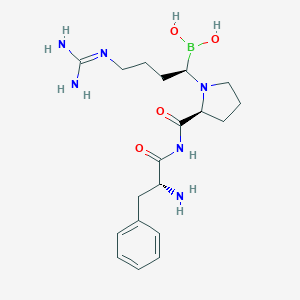
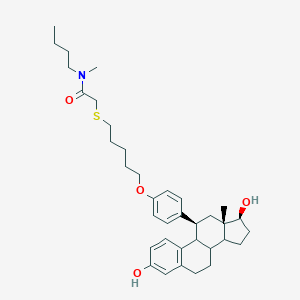
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)